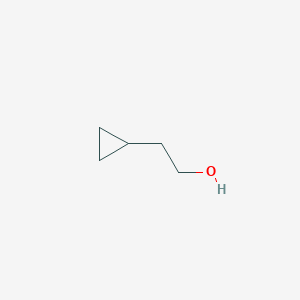
7-氨基-4-羟基-2-萘磺酸
描述
7-氨基-4-羟基-2-萘磺酸是一种萘的衍生物,同时具有氨基和羟基官能团,使其成为各种化学反应和应用中的多功能化合物。
科学研究应用
7-氨基-4-羟基-2-萘磺酸在科学研究中有着广泛的应用:
化学: 它被用作合成染料和颜料的中间体。
生物学: 该化合物用于生化分析和作为染色剂。
医学: 它作为各种药物化合物的先导化合物。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
准备方法
合成路线和反应条件
7-氨基-4-羟基-2-萘磺酸的合成通常涉及1-萘酚的磺化,然后进行硝化,最后进行还原 。反应条件通常包括:
磺化: 1-萘酚用硫酸处理以引入磺酸基团。
硝化: 然后用硝酸硝化磺化产物以引入硝基。
还原: 硝基通过还原剂(如铁和盐酸)还原为氨基。
工业生产方法
在工业环境中,7-氨基-4-羟基-2-萘磺酸的生产遵循类似的步骤,但规模更大,通常利用连续流反应器以确保一致的质量和产量 。
化学反应分析
反应类型
7-氨基-4-羟基-2-萘磺酸会发生各种化学反应,包括:
氧化: 羟基可以氧化为羰基。
还原: 氨基可以还原为伯胺。
取代: 磺酸基团可以参与取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件因引入的取代基而异,但通常涉及酸性或碱性催化剂。
主要产物
这些反应产生的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生萘醌,而取代反应可以在萘环上引入各种官能团 。
作用机制
7-氨基-4-羟基-2-萘磺酸的作用机制涉及它通过其官能团与各种分子靶标相互作用的能力。氨基可以形成氢键并参与亲核取代反应,而羟基可以参与氢键和氧化还原反应。 这些相互作用使该化合物能够调节生化途径并在不同的应用中发挥作用 。
相似化合物的比较
类似化合物
- 4-氨基-3-羟基-1-萘磺酸
- 5-氨基-2-萘磺酸
- 1-氨基-2-羟基-4-萘磺酸
独特性
7-氨基-4-羟基-2-萘磺酸的独特之处在于其在萘环上的特定取代模式,这赋予其独特的化学性质和反应性。 这使其在合成某些染料和药物中特别有价值,在这些合成中,精确的官能团位置至关重要 。
属性
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARBIJYVGJZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026520 | |
| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87-02-5 | |
| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?
A1: 7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].
Q2: What is the structural characterization of 7-amino-4-hydroxy-2-naphthalenesulfonic acid?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].
Q3: Has 7-amino-4-hydroxy-2-naphthalenesulfonic acid shown any selectivity in its activity against different topoisomerases?
A3: Research suggests that 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.
Q4: How does the structure of 7-amino-4-hydroxy-2-naphthalenesulfonic acid relate to its activity as an inhibitor?
A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the 7-amino-4-hydroxy-2-naphthalenesulfonic acid scaffold could potentially lead to derivatives with improved potency and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)








